4-anilino-2,6-diisopropylphenol 4-anilino-2,6-diisopropylphenol
Brand Name: Vulcanchem
CAS No.: 10283-22-4
VCID: VC11141460
InChI: InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)20)19-14-8-6-5-7-9-14/h5-13,19-20H,1-4H3
SMILES: CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

4-anilino-2,6-diisopropylphenol

CAS No.: 10283-22-4

Cat. No.: VC11141460

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

4-anilino-2,6-diisopropylphenol - 10283-22-4

Specification

CAS No. 10283-22-4
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name 4-anilino-2,6-di(propan-2-yl)phenol
Standard InChI InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)20)19-14-8-6-5-7-9-14/h5-13,19-20H,1-4H3
Standard InChI Key YCKSKCBZMUNZAY-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2
Canonical SMILES CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

4-Anilino-2,6-diisopropylphenol (IUPAC name: 4-(phenylamino)-2,6-bis(propan-2-yl)phenol) is a tertiary phenol featuring:

  • A central phenolic ring substituted with isopropyl groups at the 2- and 6-positions.

  • An anilino group (phenylamino) at the 4-position.

Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₈H₂₃NO
Molecular Weight269.38 g/mol
LogP (Predicted)~4.8 (high lipophilicity)
Hydrogen Bond Donors/Acceptors2 donors (NH, OH), 2 acceptors (N, O)

Structural analogs such as 4-amino-2,6-diisopropylphenol (CAS 1988-15-4) share similar backbone features but lack the phenylamino substitution . The addition of the anilino group enhances aromatic stacking potential and modifies electronic properties, which may influence reactivity and biological activity .

Synthetic Pathways and Catalytic Strategies

While no direct synthesis of 4-anilino-2,6-diisopropylphenol is documented, plausible routes can be inferred from related methodologies:

Amination of 2,6-Diisopropylphenol

The gas-phase catalytic amination of 2,6-diisopropylphenol with aniline derivatives could yield the target compound. A patented method for synthesizing 2,6-diisopropyl aniline (CAS 24544-04-5) employs a Pd/MgO-Al₂O₃/Al₂O₃ catalyst under atmospheric pressure, achieving 76% selectivity for the desired product at 220°C . Adapting this protocol for N-phenylation may require:

  • Substituting ammonia with aniline in the reaction feed.

  • Optimizing temperature (180–250°C) and hydrogen flow rates to prevent over-reduction .

Challenges in Selectivity

Competing reactions such as ring amination (yielding diisopropylaminophenol) or dealkylation are common in phenolic amination . For example, 2,6-diisopropylphenol amination at 180°C produces 27.1% target aniline and 72.4% ring-aminated byproducts . Catalyst design (e.g., Pd loading, support composition) is critical to directing selectivity toward the anilino derivative.

Physicochemical and Spectroscopic Properties

Thermal Stability

Analogous compounds like 4-methyl-2,6-diisopropylphenol (CID 96626) exhibit high thermal stability, with decomposition temperatures exceeding 250°C . The anilino group’s electron-donating effects may further stabilize the phenolic ring against oxidative degradation.

Solubility Profile

  • Lipid Solubility: Predicted logP of ~4.8 suggests high miscibility in nonpolar solvents (e.g., hexane, chloroform) .

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to hydrophobic isopropyl and phenyl groups .

Spectroscopic Signatures

  • ¹H NMR: Expected signals at δ 1.2–1.4 (isopropyl CH₃), δ 4.5–5.0 (NH, OH), and δ 6.5–7.5 (aromatic protons) .

  • IR: Strong O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

Pharmacological and Industrial Applications

GABA Receptor Modulation

Structural analogs like 4-iodo-2,6-diisopropylphenol (4-I-Pro) exhibit anticonvulsant and anxiolytic activity by potentiating GABAₐ receptor Cl⁻ currents . While 4-I-Pro lacks sedative effects due to reduced direct receptor activation , the anilino derivative’s bulkier substituent may alter binding kinetics, warranting targeted studies.

Agrochemical Intermediates

2,6-Diisopropyl aniline derivatives are precursors to herbicides and fungicides . The anilino group’s electron-rich nature could enhance interactions with enzymatic targets in pest control agents.

Material Science

High thermal stability and lipophilicity make this compound a candidate for:

  • Antioxidant additives in polymers.

  • Ligands in catalytic systems for organic synthesis .

Future Research Directions

  • Synthetic Optimization: Screen catalyst systems (e.g., Ru/Pd bimetallics) to improve anilino selectivity.

  • Pharmacokinetic Studies: Assess blood-brain barrier penetration and metabolic pathways.

  • Ecotoxicology: Evaluate biodegradation and aquatic toxicity profiles.

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